N-benzyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-BENZYL-2,5-DIMETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene ring substituted with methoxy groups, a tetrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2,5-DIMETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps One common approach starts with the preparation of the benzene ring substituted with methoxy groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2,5-DIMETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-BENZYL-2,5-DIMETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-2,5-DIMETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to and inhibit specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE: Lacks the tetrazole ring, which may result in different biological activity.
2,5-DIMETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE: Lacks the benzyl group, which may affect its solubility and reactivity.
Uniqueness
N-BENZYL-2,5-DIMETHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the tetrazole ring and the benzyl group, which can confer specific properties such as enhanced binding affinity to biological targets and improved solubility.
Properties
Molecular Formula |
C16H17N5O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-benzyl-2,5-dimethoxy-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O4S/c1-24-14-9-16(15(25-2)8-13(14)21-11-17-19-20-21)26(22,23)18-10-12-6-4-3-5-7-12/h3-9,11,18H,10H2,1-2H3 |
InChI Key |
DXFRMVHZWRUGDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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